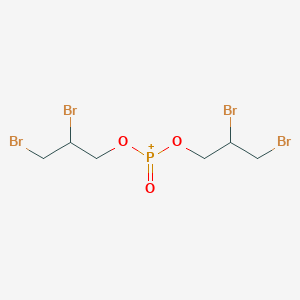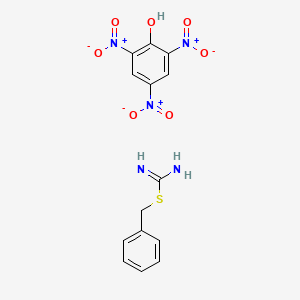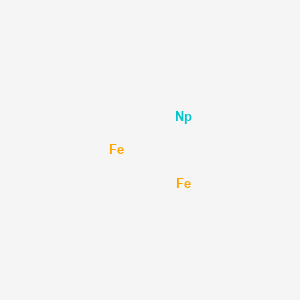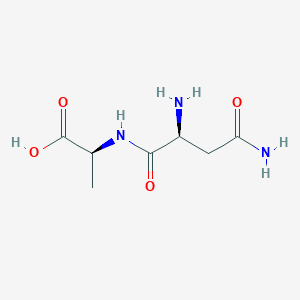
Nonaoctaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonaoctaene is a hydrocarbon compound with the molecular formula C9H16 It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The structure of this compound includes multiple double bonds, making it a polyene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonaoctaene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkyne Coupling: Using catalysts such as palladium or nickel, alkyne precursors can be coupled to form this compound.
Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. One common method is the use of transition metal catalysts to facilitate the coupling of smaller alkyne units. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Nonaoctaene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation using catalysts like palladium on carbon to convert double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions where halogens like chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens in the presence of light or radical initiators.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Applications De Recherche Scientifique
Nonaoctaene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties due to its polyene structure.
Mécanisme D'action
The mechanism of action of nonaoctaene involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is harnessed in various applications, from polymerization to biological interactions. The pathways involved often include radical intermediates and transition states facilitated by catalysts or enzymes.
Comparaison Avec Des Composés Similaires
Nonaoctaene can be compared with other polyenes and alkenes, such as:
Octaene: A hydrocarbon with one fewer carbon atom and similar reactivity.
Decaene: A hydrocarbon with one more carbon atom, exhibiting similar chemical properties but different physical properties.
Hexaene: A shorter polyene with fewer double bonds, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with multiple double bonds, provides it with distinct reactivity and versatility in chemical synthesis. Its applications in various fields, from chemistry to medicine, highlight its importance as a valuable compound in scientific research.
Propriétés
Numéro CAS |
21986-05-0 |
|---|---|
Formule moléculaire |
C9H4 |
Poids moléculaire |
112.13 g/mol |
InChI |
InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1-2H2 |
Clé InChI |
UXNIGRTVWJMCCL-UHFFFAOYSA-N |
SMILES canonique |
C=C=C=C=C=C=C=C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


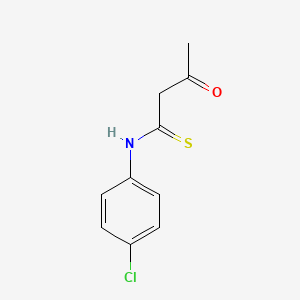
![(Methylamino)[(propan-2-ylideneamino)oxy]methanone](/img/structure/B14716633.png)
oxophosphanium](/img/structure/B14716640.png)
![2,2'-{[4-(6-Chloro-9h-purin-9-yl)phenyl]imino}diethanol](/img/structure/B14716644.png)
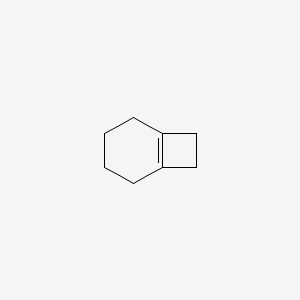
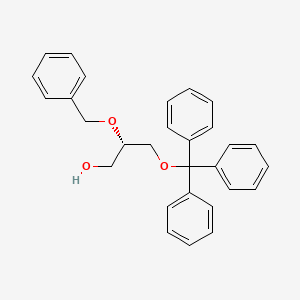
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)
